Tofacitinib Impurity 24

CAS No.:

Cat. No.: VC16497569

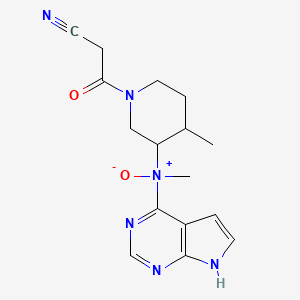

Molecular Formula: C16H20N6O2

Molecular Weight: 328.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H20N6O2 |

|---|---|

| Molecular Weight | 328.37 g/mol |

| IUPAC Name | N-[1-(2-cyanoacetyl)-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine oxide |

| Standard InChI | InChI=1S/C16H20N6O2/c1-11-5-8-21(14(23)3-6-17)9-13(11)22(2,24)16-12-4-7-18-15(12)19-10-20-16/h4,7,10-11,13H,3,5,8-9H2,1-2H3,(H,18,19,20) |

| Standard InChI Key | BKXHGXXDZRQCDL-UHFFFAOYSA-N |

| Canonical SMILES | CC1CCN(CC1[N+](C)(C2=NC=NC3=C2C=CN3)[O-])C(=O)CC#N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

Tofacitinib Impurity 24 possesses the molecular formula C₁₆H₂₀N₆O₂ and a molecular weight of 328.37 g/mol . The compound features a pyrrolo[2,3-d]pyrimidin-4-amine oxide core linked to a 4-methylpiperidin-3-yl moiety via a methylated amine bridge. The stereochemical configuration at the piperidine ring (3R,4R) is critical for its interaction with oxidative pathways during tofacitinib synthesis . The SMILES notation CC1CCN(CC1N+(C2=NC=NC3=C2C=CN3)[O-])C(=O)CC#N encapsulates its connectivity, highlighting the cyanoacetyl group and N-oxide functionality .

Spectroscopic and Computational Data

The InChIKey BKXHGXXDZRQCDL-UHFFFAOYSA-N facilitates database interoperability, while the 3D conformer models reveal a planar pyrrolopyrimidine ring system with axial chirality at the piperidine nitrogen. Density functional theory (DFT) simulations predict a dipole moment of 5.2 Debye, suggesting moderate polarity that influences its chromatographic behavior .

Synthesis and Formation Pathways

Origin in Tofacitinib Manufacturing

Tofacitinib Impurity 24 emerges during the final oxidation step of tofacitinib’s piperidine intermediate. The reaction of CP-690550 (tofacitinib free base) with peroxides or atmospheric oxygen under basic conditions yields the N-oxide derivative . Process parameters such as temperature (>40°C), prolonged reaction times, and residual metal catalysts accelerate this transformation, necessitating stringent control during scale-up .

Degradation Under Stress Conditions

Analytical Methodologies for Detection and Quantification

Chromatographic Separation

A stability-indicating HPLC method validated per ICH Q2(R1) guidelines achieves baseline resolution of Tofacitinib Impurity 24 from other process-related impurities (Amine, Dihydro, Benzyl) . Key parameters include:

| Parameter | Value |

|---|---|

| Column | C18, 250 × 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile: phosphate buffer (pH 3.0) (30:70 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | DAD at 254 nm |

| Retention Time | 21.97 minutes |

Validation Metrics

Regulatory and Pharmacopeial Specifications

ICH Thresholds and Compliance

Applications in Pharmaceutical Research

Stability Studies and Method Development

Tofacitinib Impurity 24 serves as a marker for oxidative degradation in accelerated stability trials (40°C/75% RH). Its quantification enables shelf-life extrapolation, with a degradation rate constant (k) of 3.2 × 10⁻³ day⁻¹ at 25°C .

Reference Standard Characterization

SynZeal’s SZ-T010042 lot exhibits the following QC attributes:

| Parameter | Specification |

|---|---|

| Purity (HPLC) | ≥98.5% |

| Water Content | ≤0.5% (Karl Fischer) |

| Residual Solvents | <500 ppm (ICH Q3C Class 3) |

| Chromaticity | LOD <0.1 (CIELab) |

Comparative Analysis of Literature Data

Discrepancies between PubChem’s molecular weight (328.37 g/mol) and SynZeal’s reported value (328.4 g/mol) reflect rounding conventions rather than analytical variance. Chromatographic retention times across studies align within ±0.2 minutes, affirming method transferability .

Future Directions and Research Gaps

-

Mechanistic Studies: Elucidating the enzymatic pathways (e.g., CYP450) involved in in vivo N-oxide reduction.

-

Advanced Detection Techniques: Implementing UPLC-QTOF-MS for trace-level quantification (≤0.001%).

-

Synthetic Optimization: Exploring reductive conditions to suppress Impurity 24 formation during API synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume